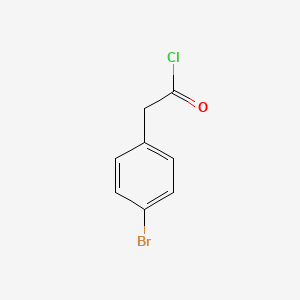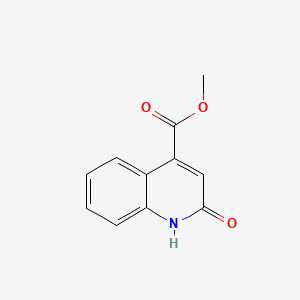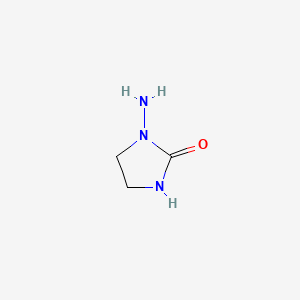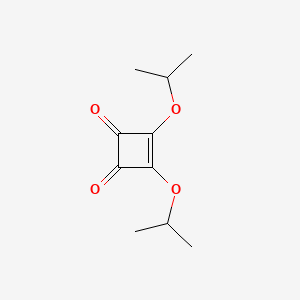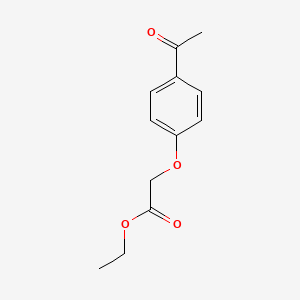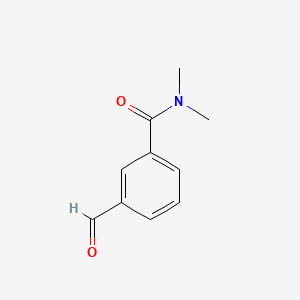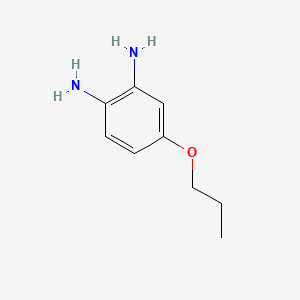
4-丙氧基苯-1,2-二胺
描述
4-Propoxybenzene-1,2-diamine, also known as 4-PBD, is an organic compound with a molecular formula of C9H14N2O. It is a colorless solid that is soluble in water and alcohol. 4-PBD is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an antioxidant. It is also used as a stabilizer for pharmaceuticals and as an intermediate in the production of other chemicals.
科学研究应用
高效液相色谱 (HPLC) 分析
4-丙氧基苯-1,2-二胺可以使用反相 (RP) HPLC 方法,采用简单条件进行分析 . 该方法的流动相包含乙腈 (MeCN)、水和磷酸 . 对于与质谱 (MS) 兼容的应用,需要用甲酸代替磷酸 . 这种液相色谱方法可扩展,可用于制备分离中分离杂质 . 它也适用于药代动力学 .
双功能非共价有机催化剂的合成
开发了基于手性 (1R,2R)-环己烷-1,2-二胺支架的双功能非共价有机催化剂的四步合成工艺,该支架包含一个 1,2-苯二胺 H 键供体 . 该工艺包括将 2-氟硝基苯衍生物用市售的 (1R,2R)-环己烷-1,2-二胺进行亲核芳香取代,然后选择性烷基化伯胺基,还原芳香硝基,最后衍生化伯芳香胺基 . 制备的这种有机催化剂在乙酰丙酮与反式-β-硝基苯乙烯的迈克尔加成反应中进行了测试,生成加成产物,其转化率不完全(高达 93%),对映选择性高达 41% ee .
安全和危害
The compound is associated with certain hazards. The safety information includes pictograms of an exclamation mark and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
作用机制
Target of Action
Benzimidazole derivatives, which are structurally similar to 4-propoxybenzene-1,2-diamine, have been shown to disrupt tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and structure.
Mode of Action
4-Propoxybenzene-1,2-diamine likely interacts with its targets by binding to them, thereby disrupting their normal function. In the case of tubulin, this disruption could lead to the prevention of microtubule formation, which is crucial for cell division . This could result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Disruption of these pathways could lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
It can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc), which suggests that it may be soluble in certain solvents and could potentially be absorbed and distributed in the body .
Result of Action
The result of 4-Propoxybenzene-1,2-diamine’s action is likely cell cycle arrest and apoptosis, particularly in cancer cells . This is due to its potential disruption of tubulin polymerization, which prevents the formation of microtubules necessary for cell division . This could lead to significant tumor growth inhibition .
生化分析
Biochemical Properties
4-Propoxybenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of 4-Propoxybenzene-1,2-diamine to the active sites of these enzymes .
Cellular Effects
The effects of 4-Propoxybenzene-1,2-diamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Propoxybenzene-1,2-diamine has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context.
Molecular Mechanism
At the molecular level, 4-Propoxybenzene-1,2-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 4-Propoxybenzene-1,2-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Propoxybenzene-1,2-diamine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that 4-Propoxybenzene-1,2-diamine remains stable under standard laboratory conditions for extended periods . Its degradation products can have distinct biochemical properties, which may influence cellular processes differently. Long-term exposure to 4-Propoxybenzene-1,2-diamine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Propoxybenzene-1,2-diamine vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, 4-Propoxybenzene-1,2-diamine can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
4-Propoxybenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are essential for its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may produce both active and inactive metabolites, influencing its overall biochemical activity.
Transport and Distribution
The transport and distribution of 4-Propoxybenzene-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and distributed within tissues through binding to plasma proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Propoxybenzene-1,2-diamine is crucial for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of 4-Propoxybenzene-1,2-diamine provides insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
4-propoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAOMJOZLSTWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204735 | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56190-17-1 | |
| Record name | 4-Propoxy-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56190-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxybenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



